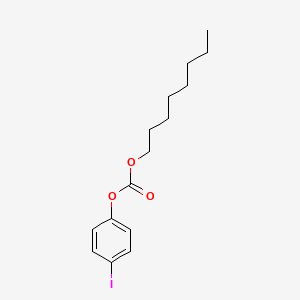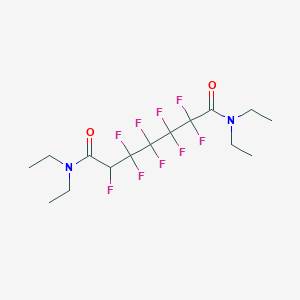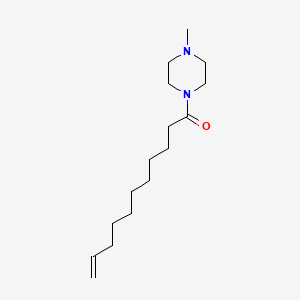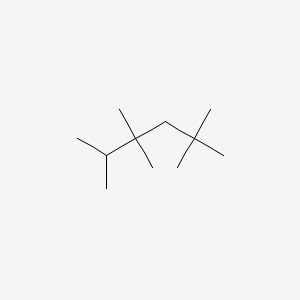
2,2,4,4,5-Pentamethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,5-Pentamethylhexane is an organic compound with the molecular formula C₁₁H₂₄. It is a branched alkane, characterized by its multiple methyl groups attached to the hexane backbone. This compound is notable for its unique structure, which influences its physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,5-Pentamethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and reforming processes. These methods utilize high temperatures and pressures, along with catalysts such as zeolites, to break down larger hydrocarbons into smaller, branched alkanes. The resulting mixture is then separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4,5-Pentamethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or heat.
Major Products:
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated alkanes, such as 2,2,4,4,5-pentamethylhexyl chloride or bromide.
Scientific Research Applications
2,2,4,4,5-Pentamethylhexane finds applications in various fields:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Investigated for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for potential use in drug delivery systems, leveraging its stability and non-polar characteristics.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,2,4,4,5-Pentamethylhexane in chemical reactions involves the breaking and forming of C-H and C-C bonds. In oxidation reactions, the compound undergoes dehydrogenation, leading to the formation of double bonds or oxygen-containing functional groups. In substitution reactions, the presence of multiple methyl groups can influence the reactivity and selectivity of the halogenation process .
Comparison with Similar Compounds
- 2,2,3,3,5-Pentamethylhexane
- 2,2,3,4,5-Pentamethylhexane
- 2,2,4,4,5-Pentamethylheptane
Comparison: 2,2,4,4,5-Pentamethylhexane is unique due to its specific arrangement of methyl groups, which affects its boiling point, melting point, and solubility compared to its isomers. For instance, the presence of methyl groups at the 2, 4, and 5 positions creates steric hindrance, influencing its reactivity and physical properties .
Properties
CAS No. |
60302-23-0 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,2,4,4,5-pentamethylhexane |
InChI |
InChI=1S/C11H24/c1-9(2)11(6,7)8-10(3,4)5/h9H,8H2,1-7H3 |
InChI Key |
JQFZWBZEZYOCQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



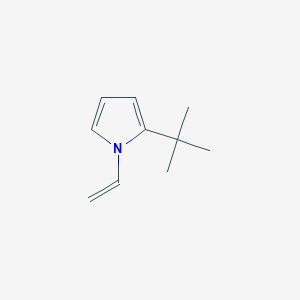
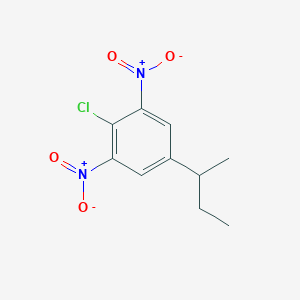
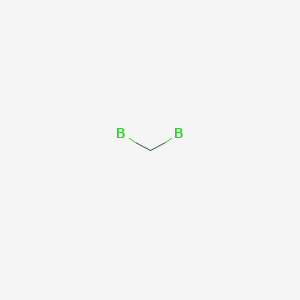
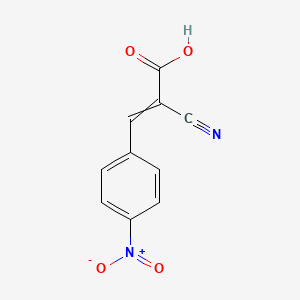
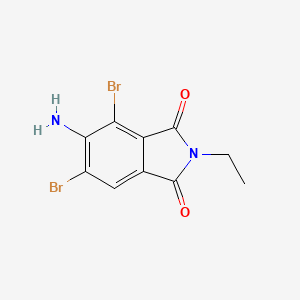
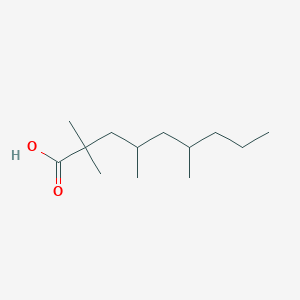
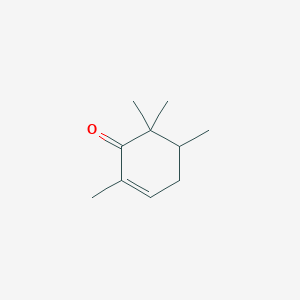

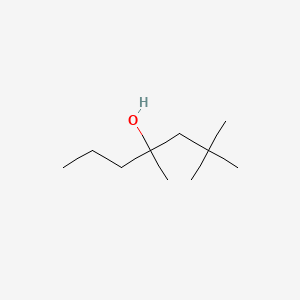
![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
